

Application Note: Quantification of Sinomenine N-oxide in Plasma using LC-MS/MS

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Compound of Interest		
Compound Name:	Sinomenine N-oxide	
Cat. No.:	B14748435	Get Quote

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Abstract

This application note provides a detailed protocol for the sensitive and accurate quantification of **Sinomenine N-oxide**, a major metabolite of Sinomenine, in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Sinomenine, an alkaloid extracted from Sinomenium acutum, is utilized for its anti-inflammatory properties, making the study of its metabolic fate crucial for drug development and pharmacokinetic analysis.[1] This document outlines the complete workflow, from sample preparation to data analysis, and includes validated performance characteristics of the method.

Introduction

Sinomenine is a bioactive compound with significant therapeutic potential, particularly in the treatment of rheumatoid arthritis.[1] Understanding its metabolism is essential for evaluating its efficacy and safety. N-demethylation and N-oxygenation have been identified as the primary metabolic pathways of sinomenine.[2] **Sinomenine N-oxide** is one of its key metabolites.[1][2] A robust and reliable analytical method is therefore necessary to quantify **Sinomenine N-oxide** in biological matrices to support pharmacokinetic and metabolism studies. This LC-MS/MS method offers high selectivity and sensitivity for the determination of **Sinomenine N-oxide** in plasma.



Experimental Workflow

The following diagram illustrates the overall experimental workflow for the quantification of **Sinomenine N-oxide** in plasma.

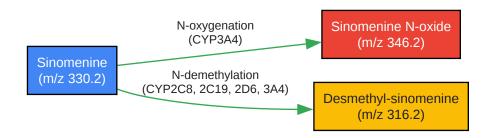


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Caption: Experimental workflow for **Sinomenine N-oxide** quantification.

Metabolic Pathway of Sinomenine

The metabolism of Sinomenine primarily involves N-demethylation and N-oxygenation. The following diagram depicts the formation of **Sinomenine N-oxide**.



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Caption: Primary metabolic pathways of Sinomenine.[2]

Detailed Protocols Materials and Reagents

- Sinomenine N-oxide reference standard
- Sinomenine and Desmethyl-sinomenine reference standards



- Internal Standard (IS), e.g., Morphine
- HPLC-grade methanol
- HPLC-grade acetonitrile
- Formic acid
- Ammonium acetate
- Ultrapure water
- Control plasma (e.g., rat plasma)

Instrumentation

- A High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
- Analytical column: A suitable C18 column is recommended.

Sample Preparation

- Thaw frozen plasma samples at room temperature.
- To 100 μL of plasma, add the internal standard solution.
- Precipitate proteins by adding 300 μL of ice-cold acetonitrile or methanol.
- Vortex the mixture for 1 minute.
- Centrifuge at 12,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject an aliquot (e.g., 5-10 μL) into the LC-MS/MS system.



LC-MS/MS Method

Chromatographic Conditions

Parameter	Value
Column	C18 column (e.g., 50 x 2.1 mm, 1.7 μm)
Mobile Phase A	0.1% formic acid and 5 mM ammonium acetate in water
Mobile Phase B	0.1% formic acid in acetonitrile/methanol (9:1, v/v)
Flow Rate	0.5 mL/min
Gradient	Optimized for separation of analytes
Column Temperature	45°C
Injection Volume	1 μL

Mass Spectrometric Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	550°C
Ion Spray Voltage	5500 V

MRM Transitions



Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Sinomenine N-oxide	346.2	314.1
Sinomenine	330.2	239.1
Desmethyl-sinomenine	316.2	239.1
Morphine (IS)	286.2	153.2

Note: The specific collision energies and other MS parameters should be optimized for the instrument in use.

Method Validation Data

The presented LC-MS/MS method was validated for its performance in quantifying **Sinomenine N-oxide** in plasma.[1]

Table 1: Linearity and Sensitivity

Analyte	Linear Range	Correlation Coefficient (r²)
Sinomenine N-oxide	1 - 2000 ng/mL	> 0.99
Sinomenine	1 - 2000 ng/mL	> 0.99
Desmethyl-sinomenine	1 - 2000 ng/mL	> 0.99

Table 2: Precision and Accuracy



Analyte	QC Level	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Sinomenine N- oxide	LLOQ	< 7.5	< 7.5	-5.3 to 3.1
Low	< 6.45	< 6.45	-4.10 to 7.23	
Medium	< 6.45	< 6.45	-4.10 to 7.23	
High	< 6.45	< 6.45	-4.10 to 7.23	

Table 3: Recovery and Matrix Effect

Analyte	Extraction Recovery (%)	Matrix Effect
Sinomenine N-oxide	> 85	No significant effect observed
Sinomenine	> 85	No significant effect observed
Desmethyl-sinomenine	> 85	No significant effect observed

Application

This validated method was successfully applied to a pharmacokinetic study of sinomenine and its metabolites in rat plasma following oral administration.[1] The results indicated that sinomenine is rapidly metabolized into desmethyl-sinomenine and **sinomenine N-oxide**.[1]

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of **Sinomenine N-oxide** in plasma. The detailed protocol and validation data demonstrate its suitability for pharmacokinetic studies and routine drug metabolism research, aiding in the development and understanding of Sinomenine-based therapeutics.







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References

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